molecular formula C11H10F3NO B7541143 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

Cat. No.: B7541143
M. Wt: 229.20 g/mol
InChI Key: WWLDKZRRWBZWRS-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions vary depending on the desired transformation.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. Detailed studies on the molecular pathways involved are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one can be compared with other similar compounds, such as:

    1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: This compound has a bromine atom instead of a hydrogen atom, which can influence its reactivity and biological activity.

    1-(4-Methoxyphenyl)pyrrolidin-3-one: The presence of a methoxy group instead of a trifluoromethyl group alters the compound’s electronic properties and interactions with biological targets.

    1-(4-Nitrophenyl)pyrrolidin-3-one:

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDKZRRWBZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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